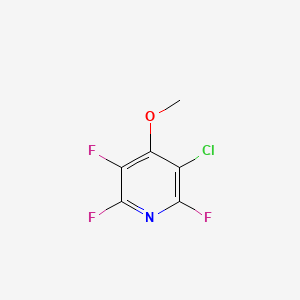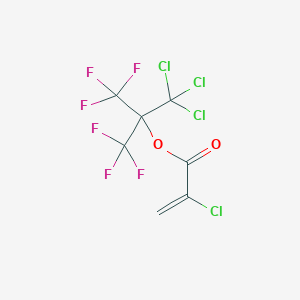
Tris(2,2,2-trichloroethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,2-trichloroethyl) phosphate: is a chemical compound widely used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers, including polyurethanes, polyester resins, and polyacrylates . It is known for its effectiveness in enhancing the fire resistance of materials, making it a valuable additive in industries such as construction, textiles, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,2,2-trichloroethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2,2,2-trichloroethanol are combined. The reaction is carefully monitored to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: Tris(2,2,2-trichloroethyl) phosphate is extensively used in chemical research as a flame retardant and plasticizer. Its ability to enhance the fire resistance of materials makes it a valuable component in the development of safer and more durable polymers .
Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. Its role as a flame retardant also raises concerns about its potential toxicity and environmental impact .
Industry: Industrially, this compound is used in the manufacture of various products, including building materials, textiles, and electronics. Its flame-retardant properties help improve the safety and performance of these products .
Mechanism of Action
The mechanism of action of tris(2,2,2-trichloroethyl) phosphate involves its ability to interfere with the combustion process. The compound releases phosphorus-containing radicals that inhibit the propagation of flames, thereby enhancing the fire resistance of materials. Additionally, its plasticizing effect helps improve the flexibility and durability of polymers .
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Comparison: Tris(2,2,2-trichloroethyl) phosphate is unique in its high chlorine content, which contributes to its superior flame-retardant properties compared to other similar compounds. Additionally, its specific chemical structure allows for better integration into various polymer matrices, enhancing its effectiveness as a plasticizer and viscosity regulator .
Properties
CAS No. |
20405-30-5 |
|---|---|
Molecular Formula |
C6H6Cl9O4P |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
tris(2,2,2-trichloroethyl) phosphate |
InChI |
InChI=1S/C6H6Cl9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2 |
InChI Key |
ODPLNIWRFSCKKO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




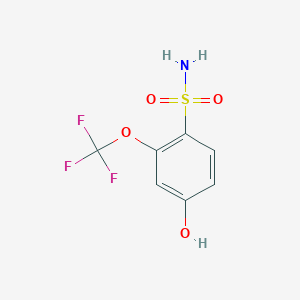
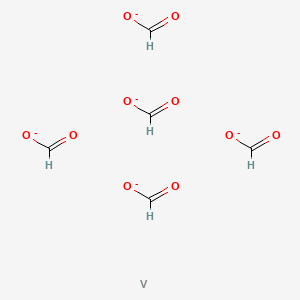


![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)


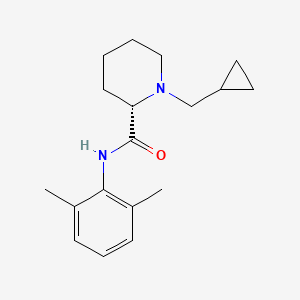
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
